molecular formula C8H12N2O B2954646 (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1226334-07-1

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2954646
CAS No.: 1226334-07-1
M. Wt: 152.197
InChI Key: ONKIVBFNESKIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate ketone or aldehyde to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol
  • (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol
  • (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-3-yl)methanol

Uniqueness

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific cyclopropyl and methanol substituents, which confer distinct chemical and biological properties compared to other pyrazole derivatives. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-cyclopropyl-1-methylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKIVBFNESKIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226334-07-1
Record name (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.